molecular formula C15H16ClNO3 B2968849 2-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide CAS No. 1421494-12-3

2-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide

Cat. No. B2968849
CAS RN: 1421494-12-3
M. Wt: 293.75
InChI Key: BNLVCPANDKWYPU-UHFFFAOYSA-N
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Description

2-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Anticancer and Antiangiogenic Activities

A series of compounds, including structures similar to 2-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide, have shown promising anticancer and antiangiogenic activities. Notably, a compound from this series inhibited cancer cell growth at nanomolar concentrations, bound to the colchicine site of tubulin, induced apoptosis, and exhibited potent in vitro and in vivo vascular disrupting properties. This compound, 2-methoxycarbonyl-3-(3',4',5'-trimethoxyanilino)-6-methoxybenzo[b]furan (3g), demonstrated antitumor activity in murine models comparable to combretastatin A-4 phosphate, indicating significant potential for cancer therapy (Romagnoli et al., 2015).

Photochemical Synthesis of Benzo[b]furans

The photochemical synthesis of 2-substituted benzo[b]furans, employing methods that could potentially be applicable to derivatives of 2-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide, highlights a metal-free approach that utilizes 2-chlorophenol derivatives and terminal alkynes. This procedure offers a one-step, environmentally friendly synthesis of benzo[b]furans, underscoring the versatility of furan derivatives in chemical synthesis (Protti, Fagnoni, & Albini, 2012).

Inhibition of Adipocyte Differentiation

Benzo[b]furan derivatives, closely related to 2-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide, have been investigated for their ability to inhibit adipocyte differentiation. A study on 3T3-L1 adipocytes demonstrated that certain benzo[b]furan lignans could attenuate cellular lipid accumulation and down-regulate key transcription factors involved in adipogenesis. Specifically, a derivative, 2-(3'-methoxy-4'-hydroxy-phenyl)-6-(3-hydroxypropyl)-5-methoxy-benzo[b]furan, showed dose-dependent inhibition of differentiation and adipokine production, suggesting potential applications in addressing obesity-associated inflammatory and metabolic diseases (Sung et al., 2010).

Antiplasmodial Activities

The exploration of acyl derivatives of furazanes, including structures analogous to 2-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide, has revealed significant antiplasmodial activities against Plasmodium falciparum strains. This research underscores the importance of the acyl moiety in enhancing activity, with benzamides displaying potent antiplasmodial properties, thereby offering a promising avenue for malaria treatment (Hermann et al., 2021).

properties

IUPAC Name

2-chloro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c1-19-9-7-17(10-12-6-8-20-11-12)15(18)13-4-2-3-5-14(13)16/h2-6,8,11H,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLVCPANDKWYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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